molecular formula C22H22N4O2 B3020303 IBS008738

IBS008738

Cat. No.: B3020303
M. Wt: 374.4 g/mol
InChI Key: UCDKLMTYEDPEMY-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

IBS008738, also known as 1-(4-methylphenyl)-4-{[(E)-morpholin-4-ylmethylidene]amino}-1H-imidazol-5-yl(phenyl)methanone or 3-(4-methylphenyl)-5-[(E)-morpholin-4-ylmethylideneamino]imidazol-4-yl-phenylmethanone, is a potent activator of the Transcriptional co-activator with PDZ-binding motif (TAZ) . TAZ is a downstream regulatory target in the Hippo signaling pathway, playing various roles in cell proliferation and differentiation .

Mode of Action

This compound acts by stabilizing TAZ and increasing the level of unphosphorylated TAZ . This leads to the enhancement of the association of MyoD with the myogenin promoter, upregulating MyoD-dependent gene transcription . It also competes with myostatin in C2C12 cells .

Biochemical Pathways

The activation of TAZ by this compound affects the Hippo signaling pathway, which plays a crucial role in organ size control and tumor suppression . The compound also influences the JAK-STAT signaling pathway, a classic pathway controlling cytokines, including IL-10 .

Result of Action

This compound promotes myogenesis in C2C12 cells and facilitates muscle repair in a muscle injury model . It decreases muscle wasting by upregulating IL-10 and inhibiting TNF α and IL-6 . This process is implemented by changing the macrophage phenotypes .

Action Environment

The heritability of IBS (how much your genes influence the likelihood of developing a particular condition) is quite low, indicating the importance of environmental factors such as diet, stress, and patterns of behavior . These factors may influence the action, efficacy, and stability of this compound.

Chemical Reactions Analysis

IBS008738 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include DMSO as a solvent, with a solubility of 50 mg/mL . Major products formed from these reactions are not explicitly mentioned in the literature.

Scientific Research Applications

IBS008738 has a wide range of scientific research applications, including:

Biological Activity

IBS008738 is a compound recognized for its role as a TAZ (transcriptional co-activator with PDZ-binding motif) activator , which has demonstrated significant biological activity in promoting myogenesis and muscle repair. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

TAZ Activation and Myogenesis

This compound functions primarily by stabilizing TAZ, leading to increased levels of unphosphorylated TAZ. This stabilization enhances the expression of myogenic factors, thereby promoting myoblast differentiation and fusion into mature muscle fibers. In studies utilizing C2C12 mouse myoblast cells, this compound has been shown to:

  • Increase the expression of myogenic markers such as myogenin and MHC (myosin heavy chain) .
  • Induce significant myofusion, which is critical for muscle development and repair .

Cytokine Regulation

Research indicates that this compound influences the mRNA expression levels of key cytokines involved in muscle inflammation and repair. Specifically, it has been observed to upregulate IL-6 and IL-10 in C2C12 cells when stimulated with calcium ionophores . This suggests a dual role in both promoting muscle growth and modulating inflammatory responses.

In Vitro Studies

In vitro studies have consistently demonstrated the efficacy of this compound in enhancing myogenesis:

StudyCell TypeKey Findings
C2C12Increased myofusion index and MHC expression at 24 hours.
C2C12Upregulation of IL-6 and IL-10 mRNA levels with calcium stimulation.
Mouse modelFacilitated muscle repair post-injury, indicating potential therapeutic applications.

Case Studies

A notable case study assessed the effects of this compound in a mouse model of sport-induced injury. The findings highlighted that treatment with this compound not only improved muscle repair but also inhibited muscle injury effectively . This reinforces the compound's potential as a therapeutic agent for muscle-related injuries.

Comparative Analysis with Other Compounds

To contextualize the effectiveness of this compound, it can be compared with other known TAZ activators:

CompoundMechanismBiological Activity
This compoundTAZ stabilizationPromotes myogenesis; enhances muscle repair
EthacridineTAZ activationSimilar effects on myogenesis but less potent than this compound
KaempferolTAZ activationLimited to specific pathways; less broad activity

Properties

IUPAC Name

[3-(4-methylphenyl)-5-[(E)-morpholin-4-ylmethylideneamino]imidazol-4-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-17-7-9-19(10-8-17)26-16-24-22(23-15-25-11-13-28-14-12-25)20(26)21(27)18-5-3-2-4-6-18/h2-10,15-16H,11-14H2,1H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDKLMTYEDPEMY-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=C2C(=O)C3=CC=CC=C3)N=CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C=NC(=C2C(=O)C3=CC=CC=C3)/N=C/N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.